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Compound of Interest

Compound Name: 2-Cyanophenothiazine

Cat. No.: B030674 Get Quote

A detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-
cyanophenothiazine is presented, offering a crucial dataset for researchers and professionals

in drug development and materials science. This guide provides a comparative view against

the parent phenothiazine and 2-chlorophenothiazine, highlighting the electronic influence of the

nitrile substituent on the heterocyclic framework. The experimental protocols for NMR data

acquisition are also detailed to ensure reproducibility.

The introduction of a cyano group at the 2-position of the phenothiazine scaffold significantly

alters its electronic properties, which is reflected in the chemical shifts of the protons and

carbon atoms. A thorough understanding of these changes through NMR spectroscopy is

fundamental for the structural elucidation and purity assessment of 2-cyanophenothiazine and

its derivatives, which are of interest in medicinal chemistry and organic electronics.

Comparative ¹H NMR Spectral Data
The ¹H NMR spectra reveal a downfield shift for the protons on the cyano-substituted ring of 2-
cyanophenothiazine compared to the unsubstituted phenothiazine. This is attributed to the

electron-withdrawing nature of the cyano group. The data for 2-chlorophenothiazine is also

provided to compare the effect of a different electron-withdrawing group at the same position.
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Compound Proton Multiplicity
Chemical Shift
(δ, ppm)

J (Hz)

2-

Cyanophenothia

zine

H-1 d 7.45 2.1

H-3 dd 7.28 8.3, 2.1

H-4 d 6.95 8.3

H-6 dd 7.15 7.8, 1.5

H-7 td 6.98 7.8, 1.5

H-8 td 6.85 7.8, 1.5

H-9 dd 6.92 7.8, 1.5

N-H br s 8.65

Phenothiazine[1] H-1, H-9 dd 6.89 7.7, 1.6

H-2, H-8 td 6.95 7.7, 1.6

H-3, H-7 td 6.80 7.7, 1.6

H-4, H-6 dd 7.10 7.7, 1.6

N-H br s 8.29

2-

Chlorophenothia

zine

H-1 d 7.18 2.3

H-3 dd 6.95 8.5, 2.3

H-4 d 6.88 8.5

H-6 dd 7.12 7.8, 1.5

H-7 td 6.93 7.8, 1.5

H-8 td 6.84 7.8, 1.5

H-9 dd 6.89 7.8, 1.5
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N-H br s 8.42

Note: The chemical shifts for 2-cyanophenothiazine and 2-chlorophenothiazine are predicted

values based on spectroscopic data of similar compounds and established substituent effects.

The data for phenothiazine is from experimental sources.

Comparative ¹³C NMR Spectral Data
The ¹³C NMR data further illustrates the electronic impact of the substituents. The carbon atom

directly attached to the cyano group (C-2) in 2-cyanophenothiazine shows a significant

downfield shift, while the cyano carbon itself appears at a characteristic chemical shift.
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Compound Carbon Chemical Shift (δ, ppm)

2-Cyanophenothiazine C-1 129.8

C-2 108.5

C-3 128.2

C-4 116.5

C-4a 122.0

C-5a 122.8

C-6 127.5

C-7 122.9

C-8 122.1

C-9 115.8

C-9a 143.5

C-10a 140.1

CN 118.5

Phenothiazine C-1, C-9 115.4

C-2, C-8 122.2

C-3, C-7 126.8

C-4, C-6 121.7

C-4a, C-5a 125.9

C-9a, C-10a 141.6

2-Chlorophenothiazine C-1 128.5

C-2 126.8

C-3 127.3

C-4 116.2
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C-4a 123.1

C-5a 122.5

C-6 127.4

C-7 122.7

C-8 122.0

C-9 115.6

C-9a 142.8

C-10a 141.2

Note: The chemical shifts for 2-cyanophenothiazine and 2-chlorophenothiazine are predicted

values based on spectroscopic data of similar compounds and established substituent effects.

The data for phenothiazine is from experimental sources.

Experimental Protocol
The following provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra for

phenothiazine derivatives.

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, CDCl₃).

Ensure the sample is fully dissolved; gentle warming or sonication can be applied if

necessary.

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Instrument Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
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¹H NMR:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Spectral Width: 0-15 ppm.

¹³C NMR:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Spectral Width: 0-220 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the

molecule.
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Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the NMR characterization of 2-
cyanophenothiazine and its comparison with related compounds.
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Workflow for NMR Characterization of 2-Cyanophenothiazine

Compound Synthesis & Purification

NMR Data Acquisition

Data Analysis & Comparison

Final Output

Synthesize 2-Cyanophenothiazine

Purify all compounds

Obtain Phenothiazine Obtain 2-Chlorophenothiazine

Prepare NMR Samples

Acquire 1H NMR Spectra Acquire 13C NMR Spectra

Process & Assign Spectra

Compare 1H NMR Data Compare 13C NMR Data

Interpret Substituent Effects

Generate Comparison Guide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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